4-(Tetrahydrofuran-2-carbonyl)piperazine-1-carboximidamide
Description
4-(Tetrahydrofuran-2-carbonyl)piperazine-1-carboximidamide is a piperazine derivative featuring a tetrahydrofuran-2-carbonyl substituent and a carboximidamide functional group. Piperazine-1-carboximidamide derivatives are widely studied for their pharmacological relevance, including receptor modulation, enzyme inhibition, and anticancer activity . The tetrahydrofuran moiety, a cyclic ether, may enhance solubility and metabolic stability compared to aromatic substituents, though this remains speculative without experimental data.
Properties
IUPAC Name |
4-(oxolane-2-carbonyl)piperazine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c11-10(12)14-5-3-13(4-6-14)9(15)8-2-1-7-16-8/h8H,1-7H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJLNYWGJVJQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydrofuran-2-carbonyl)piperazine-1-carboximidamide typically involves the following steps:
Formation of Tetrahydrofuran-2-carbonyl chloride: This intermediate can be synthesized by reacting tetrahydrofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.
Acylation of Piperazine: The piperazine ring is then acylated with tetrahydrofuran-2-carbonyl chloride in the presence of a base such as triethylamine (Et₃N) to form the tetrahydrofuran-2-carbonyl substituted piperazine.
Conversion to Carboximidamide: The resulting piperazine derivative is then converted to the carboximidamide group through reaction with ammonium chloride (NH₄Cl) and a dehydrating agent like phosphorus oxychloride (POCl₃).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-(Tetrahydrofuran-2-carbonyl)piperazine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Substituted piperazine derivatives with different functional groups.
Scientific Research Applications
4-(Tetrahydrofuran-2-carbonyl)piperazine-1-carboximidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 4-(Tetrahydrofuran-2-carbonyl)piperazine-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among analogs lie in their substituents, which dictate electronic, steric, and pharmacokinetic properties:
Physicochemical Properties
- Lipophilicity : Fluorophenyl and chlorophenyl analogs exhibit higher logP values (~2.5–3.0) due to aromatic halogens, whereas the methoxyphenyl derivative (logP ~1.8) is more hydrophilic . The tetrahydrofuran group may reduce lipophilicity (predicted logP ~1.5), enhancing aqueous solubility.
- Stability : Halogenated derivatives show metabolic resistance to oxidation, while methoxy groups may undergo demethylation . The tetrahydrofuran moiety’s cyclic ether structure could confer stability against enzymatic degradation.
Research Trends and Unmet Needs
Biological Activity
Overview
4-(Tetrahydrofuran-2-carbonyl)piperazine-1-carboximidamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a tetrahydrofuran-2-carbonyl group and a carboximidamide moiety. Its structural formula can be represented as follows:
This structure is critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways.
- Target Interactions : The compound is known to interact with specific enzymes and receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory processes, similar to other piperazine derivatives which have shown efficacy in reducing inflammation by inhibiting cyclooxygenase enzymes .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity.
- Cell Proliferation Inhibition : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line), with IC50 values reported in the low micromolar range .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 0.126 | 20-fold over MCF10A |
| MCF10A | 2.5 | - |
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory responses effectively.
- NF-κB Pathway Modulation : It influences the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest:
- Oral Bioavailability : Similar compounds have demonstrated low oral bioavailability due to poor permeability and degradation in the gastrointestinal tract .
Study on Anticancer Activity
A notable study investigated the effects of this compound on tumor growth in vivo. Mice inoculated with MDA-MB-231 cells were treated with varying doses of the compound over a 30-day period:
- Results : Significant reduction in tumor size was observed in treated groups compared to controls, indicating its potential as a therapeutic agent for breast cancer .
Study on Inflammatory Response
Another study focused on the anti-inflammatory properties of the compound in a murine model of acute inflammation:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
